molecular formula C12H21NO2Si2 B8426454 1-Nitro-3,5-bis(trimethylsilyl)benzene

1-Nitro-3,5-bis(trimethylsilyl)benzene

Cat. No. B8426454
M. Wt: 267.47 g/mol
InChI Key: DSMPUKQMRATGPS-UHFFFAOYSA-N
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Patent
US05155249

Procedure details

1-Nitro-3,5-bis(trimethylsilyl)benzene (264 mg, 0.99 mmol) was catalytically hydrogenated over 10% Pd-C in 15 ml of benzene at atmospheric pressure for 135 minutes. The catalyst was filtered off and washed with benzene. The filtrate and washings were mixed and evaporated. The residue was purified by column chromatography on silica gel [eluent: methylene chloride-n-hexane (2:1)] to give 224 mg of light tan-colored low melting solid (yield 96%).
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[C:6]([Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=1)([O-])=O>C1C=CC=CC=1.[Pd]>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=1)[NH2:1]

Inputs

Step One
Name
Quantity
264 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with benzene
ADDITION
Type
ADDITION
Details
The filtrate and washings were mixed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel [eluent: methylene chloride-n-hexane (2:1)]

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(N)C=C(C1)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.